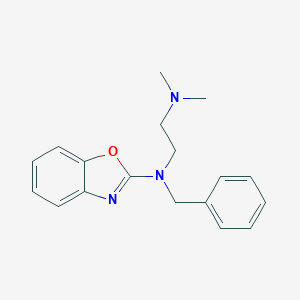
Oxadimedine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxadimedine involves the reaction of N-benzyl-N,N-dimethylethylenediamine with 2-chlorobenzoxazole under specific conditions . The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate . The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity . The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxadimedine undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include This compound oxide (from oxidation), amine derivatives (from reduction), and various substituted benzoxazole compounds (from substitution) .
Scientific Research Applications
Oxadimedine has several scientific research applications:
Mechanism of Action
Oxadimedine exerts its effects by binding to histamine receptors, thereby blocking the action of histamine . This mechanism is similar to other antihistamines, where the compound competes with histamine for receptor sites, preventing allergic reactions and providing local anesthesia . The molecular targets include H1 histamine receptors , and the pathways involved are related to the inhibition of histamine-induced responses .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another antihistamine with similar effects but different chemical structure.
Chlorpheniramine: A widely used antihistamine with a different mechanism of action.
Promethazine: Known for its antihistamine and sedative properties.
Uniqueness
Oxadimedine is unique due to its dual role as an antihistamine and local anesthetic . Its chemical structure allows it to interact with histamine receptors effectively while also providing local anesthesia, making it a versatile compound in research and potential therapeutic applications .
Properties
CAS No. |
16485-05-5 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H21N3O/c1-20(2)12-13-21(14-15-8-4-3-5-9-15)18-19-16-10-6-7-11-17(16)22-18/h3-11H,12-14H2,1-2H3 |
InChI Key |
FBJHSTREJLPCAT-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


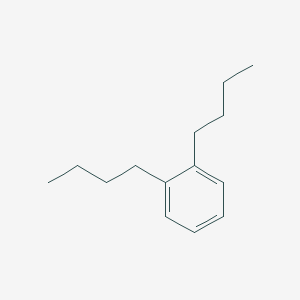
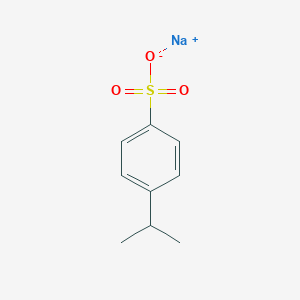

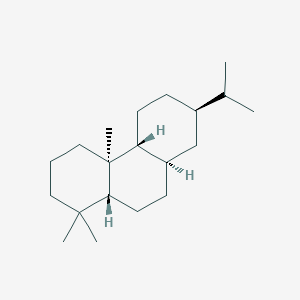
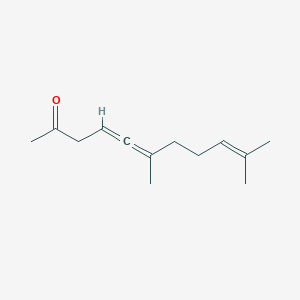
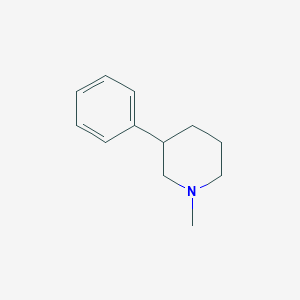

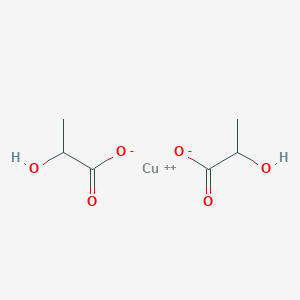
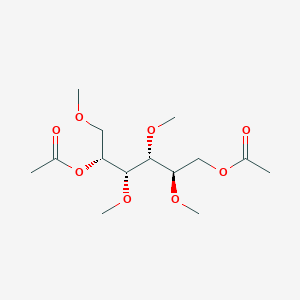



![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)

